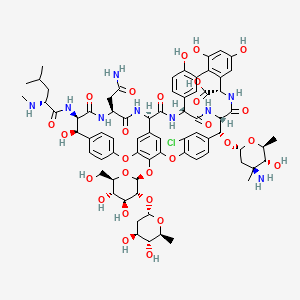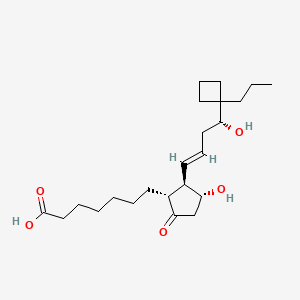
(R)-Butaprost (free acid)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Butaprost (free acid) is a structural analog of prostaglandin E2 (PGE2) with high selectivity for the EP2 receptor subtype. This compound is frequently used in pharmacological studies to define the expression profile of EP receptors in various human and animal tissues and cells .
Scientific Research Applications
®-Butaprost (free acid) has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their interactions with receptors.
Biology: Employed in studies to understand the role of EP2 receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in conditions such as inflammation and cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals targeting EP2 receptors
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Butaprost (free acid) involves several steps, starting from commercially available precursors. The key steps include the formation of the cyclopentane ring and the introduction of the hydroxyl and carboxylic acid functional groups. The synthetic route typically involves:
Formation of the Cyclopentane Ring: This step involves the cyclization of a suitable precursor to form the cyclopentane ring.
Introduction of Functional Groups: Hydroxyl and carboxylic acid groups are introduced through selective oxidation and reduction reactions.
Purification: The final product is purified using techniques such as column chromatography to ensure high purity.
Industrial Production Methods
Industrial production of ®-Butaprost (free acid) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated purification systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
®-Butaprost (free acid) undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ®-Butaprost (free acid) can yield ketones or aldehydes, while reduction can produce alcohols .
Mechanism of Action
®-Butaprost (free acid) exerts its effects by selectively binding to the EP2 receptor subtype. This binding activates intracellular signaling pathways, leading to various physiological responses. The primary molecular targets include G-protein coupled receptors (GPCRs) and downstream effectors such as adenylate cyclase, which increases cyclic AMP (cAMP) levels .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2 (PGE2): The natural ligand for EP receptors.
Butaprost (S)-isomer: Another epimer of butaprost with different receptor selectivity.
Misoprostol: A synthetic prostaglandin analog with broader receptor activity.
Uniqueness
®-Butaprost (free acid) is unique due to its high selectivity for the EP2 receptor subtype, making it a valuable tool for studying EP2 receptor-mediated processes. Unlike other prostaglandin analogs, ®-Butaprost (free acid) provides more specific insights into the role of EP2 receptors without significant cross-reactivity with other receptor subtypes .
Properties
IUPAC Name |
7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38O5/c1-2-13-23(14-8-15-23)21(26)11-7-10-18-17(19(24)16-20(18)25)9-5-3-4-6-12-22(27)28/h7,10,17-18,20-21,25-26H,2-6,8-9,11-16H2,1H3,(H,27,28)/b10-7+/t17-,18-,20-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAYNQYXOKJDXAV-NMXQQJQMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

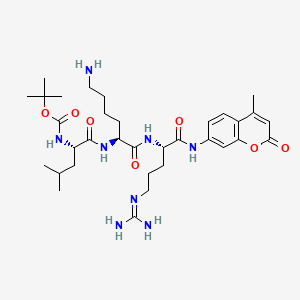
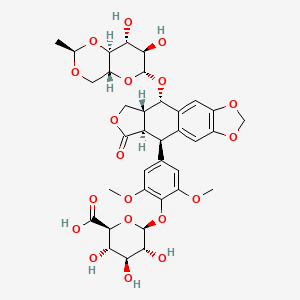
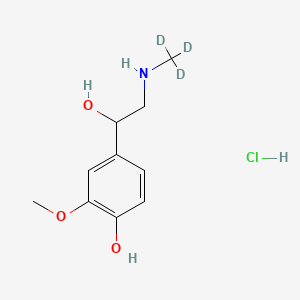

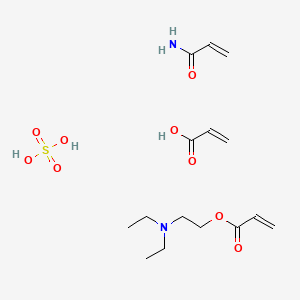
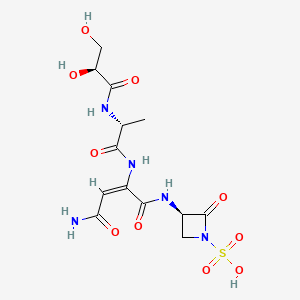
![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)



